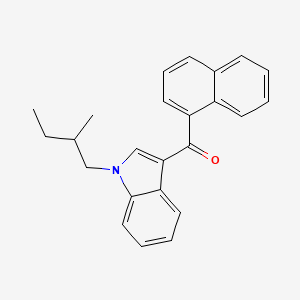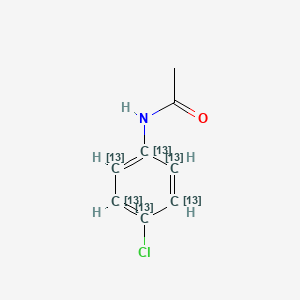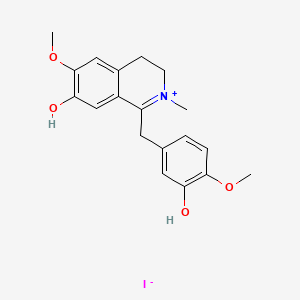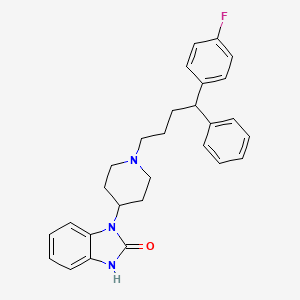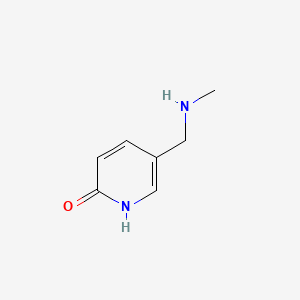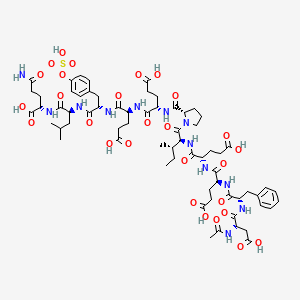
Tenofovir Isopropyl Carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir Isopropyl Carbamate is a chemical compound with the molecular formula C13H20N5O6P . It is related to Tenofovir, a nucleotide analog used in the treatment of HIV infections .
Molecular Structure Analysis
The molecular structure of Tenofovir Isopropyl Carbamate includes a purine ring attached to a propan-2-yl group via a carbamate linkage . The molecular weight of the compound is 373.30 g/mol .Physical And Chemical Properties Analysis
Tenofovir Isopropyl Carbamate has a molecular weight of 373.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 373.11512037 g/mol .科学的研究の応用
HIV/AIDS Treatment
Tenofovir Isopropyl Carbamate: is a key intermediate in the synthesis of Tenofovir-based HIV medicines . It is used in the production of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF), which are frontline treatments for HIV/AIDS. The improvements in the synthesis of Tenofovir aim to reduce costs and increase patient access, especially in the developing world where the burden of HIV/AIDS is highest .
Hepatitis B Management
The compound also plays a crucial role in managing Hepatitis B virus (HBV) . Tenofovir-based medications have contributed significantly to controlling HBV and reducing the incidence of cirrhosis and hepatocellular carcinoma due to HBV. The advancements in antiviral therapy, including the development of Tenofovir, have revolutionized the management of HBV over the past two decades .
Post-Exposure Prophylaxis
In the field of post-exposure prophylaxis , Tenofovir Isopropyl Carbamate derivatives are used to prevent HIV infection after potential exposure. This application is critical in healthcare settings and for individuals with a high risk of exposure to HIV, providing a safety net to prevent the virus from taking hold .
Pre-Exposure Prophylaxis
Similarly, for pre-exposure prophylaxis , Tenofovir formulations are used to prevent HIV infection in people who do not have HIV but who are at substantial risk of getting it. This preventive measure is a cornerstone in the strategy to end the HIV epidemic by reducing the risk of transmission .
Antiretroviral Therapy Combinations
Tenofovir Isopropyl Carbamate is integral to various antiretroviral therapy combinations . Its tolerability and effectiveness make it a mainstay of many combination therapies for HIV, helping to control viral replication and prevent complications associated with the disease .
Drug Design and Medicinal Chemistry
In the broader context of drug design and medicinal chemistry , the carbamate functionality of Tenofovir Isopropyl Carbamate allows for modulation of inter- and intramolecular interactions with target enzymes or receptors. This feature is leveraged in the design of drugs that require a degree of conformational restriction to achieve therapeutic efficacy .
作用機序
Target of Action
Tenofovir Isopropyl Carbamate is a prodrug of Tenofovir . Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) that primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the replication of HIV and Hepatitis B virus .
Mode of Action
Once Tenofovir is activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . The inhibitory constant of Tenofovir for the viral reverse transcriptase is approximately 0.022 micromolar .
Biochemical Pathways
Tenofovir’s action affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it blocks the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral replication process leads to a decrease in viral load and helps control the progression of the disease .
Pharmacokinetics
The pharmacokinetics of Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir demonstrates good diffusion capacity, especially in the digestive tract, liver, and kidneys . .
Result of Action
The primary result of Tenofovir’s action is the reduction of viral load in HIV-infected individuals . It has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In Hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable .
Action Environment
The action of Tenofovir Isopropyl Carbamate can be influenced by various environmental factors. For instance, thermal degradation can lead to the formation of different degradants, which can potentially impact the stability of the drug . .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Isopropyl Carbamate involves the conversion of Tenofovir Disoproxil Fumarate to Tenofovir followed by the reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate.", "Starting Materials": [ "Tenofovir Disoproxil Fumarate", "Isopropyl Chloroformate", "Triethylamine" ], "Reaction": [ "Hydrolysis of Tenofovir Disoproxil Fumarate to Tenofovir", "Reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate" ] } | |
CAS番号 |
1391053-20-5 |
製品名 |
Tenofovir Isopropyl Carbamate |
分子式 |
C13H20N5O6P |
分子量 |
373.306 |
IUPAC名 |
[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |
InChIキー |
HKTHVGLNIJWELG-SECBINFHSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O |
同義語 |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



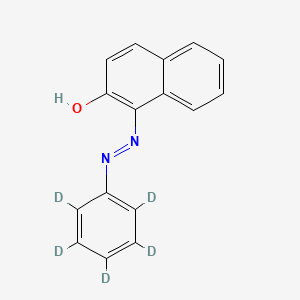
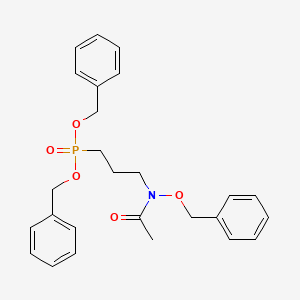
![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)
